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molecular formula C13H12ClNO3 B8418315 N-(4-chloro-3-hydroxymethylphenyl)-2-methyl-3-furancarboxamide

N-(4-chloro-3-hydroxymethylphenyl)-2-methyl-3-furancarboxamide

Cat. No. B8418315
M. Wt: 265.69 g/mol
InChI Key: BFAKVLOGQIIATM-UHFFFAOYSA-N
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Patent
US06143780

Procedure details

12 g of the N-(4-chloro-3-hydroxymethylphenyl)-2-methyl-3-furancarboxamide prepared in Step 5 above, was dissolved in 180 ml ethyl acetate. 1.8 ml of phosphorus tribromide was then added. The resultant mixture was stirred for 90 minutes at room temperature. 100 ml of water was then added to the mixture. The resultant organic phase was separated, washed with water, aqueous sodium bicarbonate solution and water, and then dried over magnesium sulfate. The solvent was evaporated off to produce 12.97 g of N-(3-bromomethyl-4-chlorophenyl)-2-methyl-3-furancarboxamide as a solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([C:11]2[CH:15]=[CH:14][O:13][C:12]=2[CH3:16])=[O:10])=[CH:4][C:3]=1[CH2:17]O.P(Br)(Br)[Br:20].O>C(OCC)(=O)C>[Br:20][CH2:17][C:3]1[CH:4]=[C:5]([NH:8][C:9]([C:11]2[CH:15]=[CH:14][O:13][C:12]=2[CH3:16])=[O:10])[CH:6]=[CH:7][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)NC(=O)C1=C(OC=C1)C)CO
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant organic phase was separated
WASH
Type
WASH
Details
washed with water, aqueous sodium bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=C(C=CC1Cl)NC(=O)C1=C(OC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.97 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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